molecular formula C20H23ClFNO3 B3010113 2-(4-chlorophenoxy)-N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-methylpropanamide CAS No. 1797900-41-4

2-(4-chlorophenoxy)-N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-methylpropanamide

Cat. No. B3010113
CAS RN: 1797900-41-4
M. Wt: 379.86
InChI Key: LPEBEMZGPBTXIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(4-chlorophenoxy)-N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-methylpropanamide is a synthetic molecule that appears to be related to various research areas, including organic synthesis, crystal structure analysis, and the study of its potential biological activities. Although the exact compound is not directly mentioned in the provided papers, the structural motifs and synthetic methods described could be relevant to its analysis.

Synthesis Analysis

The synthesis of related compounds involves complex organic reactions. For instance, the paper titled "Synthesis, crystal structure analysis, spectral IR, NMR UV-Vis investigations, NBO and NLO of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide with use of X-ray diffractions studies along with DFT calculations" discusses the synthesis and characterization of a benzoyl chlorophenyl propanamide derivative . Similarly, the spontaneous copolymerization of methoxyallene with 4-chlorophenyl isocyanate, as described in another study, could provide insights into the polymerization aspects of related compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various techniques such as X-ray diffraction, IR, NMR, and UV-Vis spectroscopy, as well as computational methods like DFT calculations . These methods are crucial for determining the geometry, electronic structure, and vibrational frequencies of the molecules, which can be compared to experimental data for validation.

Chemical Reactions Analysis

The chemical reactivity of chlorophenyl-containing compounds can be inferred from the studies provided. For example, the formation of β-lactam derivatives during the copolymerization process indicates the potential for complex reaction pathways . Additionally, the synthesis of chloro-dichlorophenyl-imidazol-phenylpropanone derivatives with specific antibacterial activity suggests that related compounds could also exhibit interesting biological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds can be deduced from their molecular structure and the results of spectroscopic analysis. The presence of chloro and fluoro substituents, as well as the methoxy group, would influence the compound's polarity, solubility, and potential interactions with biological targets. The NBO and NLO properties, as well as the molecular electrostatic potential (MEP), provide additional information on the electronic characteristics of the molecule .

Scientific Research Applications

Synthesis and Polymerization

Research indicates that compounds similar to 2-(4-chlorophenoxy)-N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-methylpropanamide are used in the synthesis of novel materials. For instance, phenoxy ring-substituted isopropyl phenylcyanoacrylates, which include a variety of substituted phenoxy groups, have been synthesized and copolymerized with styrene. These acrylates undergo radical initiation in solution, leading to copolymers with varied compositions and structures, which are analyzed using spectroscopic methods (Whelpley et al., 2022).

Electrochemical Applications

Another area of application is in electrochemistry. For example, electroactive polyamides containing bis(diphenylamino)-fluorene units demonstrate remarkable solubility and thermal stability. These materials exhibit reversible electrochromic characteristics and strong fluorescence, with potential applications in electrochemical devices (Sun et al., 2016).

Antipathogenic Activity

In the medical field, similar structures have been investigated for their antipathogenic properties. Thiourea derivatives, which include various substituted phenoxy groups, show significant anti-pathogenic activity against strains like Pseudomonas aeruginosa and Staphylococcus aureus. This demonstrates the potential of these compounds in developing novel antimicrobial agents (Limban et al., 2011).

Photophysical Properties

These compounds are also explored for their photophysical properties. Research into pyridine compounds, which are structurally related, has revealed high fluorescence quantum yields in various solvents and the solid state. This is significant for applications in materials science, particularly for fluorescent materials (Hagimori et al., 2019).

Material Synthesis

The synthesis of aromatic polyamides based on bis(ether-carboxylic acid) or a dietheramine derived from tert-butylhydroquinone showcases the use of similar compounds in creating materials with high thermal stability and solubility in organic solvents. These materials can be cast into films, indicating their potential for various industrial applications (Yang et al., 1999).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(2-fluorophenyl)-2-methoxypropyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClFNO3/c1-19(2,26-15-11-9-14(21)10-12-15)18(24)23-13-20(3,25-4)16-7-5-6-8-17(16)22/h5-12H,13H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEBEMZGPBTXIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC(C)(C1=CC=CC=C1F)OC)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenoxy)-N-[2-(2-fluorophenyl)-2-methoxypropyl]-2-methylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.